REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:12](=[O:14])[CH3:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CO[CH:17](OC)[N:18]([CH3:20])[CH3:19]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([C:12](=[O:14])[CH:13]=[CH:17][N:18]([CH3:20])[CH3:19])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C)=O
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Name
|
|
Quantity
|
3.6 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The resulting yellow solution is stirred overnight at 100° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
are added
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Type
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TEMPERATURE
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Details
|
After cooling to 25° C.
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Type
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CONCENTRATION
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Details
|
the mixture is concentrated to dryness in vacuo
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Type
|
CUSTOM
|
Details
|
yielding 6.17 g of the desired target compound in the form of a dark-yellow oil which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C=CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |